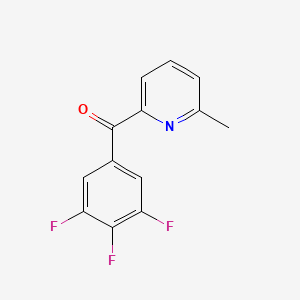
6-メチル-2-(3,4,5-トリフルオロベンゾイル)ピリジン
概要
説明
6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is an organic compound with the molecular formula C13H8F3NO It is a derivative of pyridine, substituted with a methyl group at the 6-position and a trifluorobenzoyl group at the 2-position
科学的研究の応用
6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine typically involves the reaction of 6-methylpyridine with 3,4,5-trifluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The trifluorobenzoyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: 6-Carboxy-2-(3,4,5-trifluorobenzoyl)pyridine.
Reduction: 6-Methyl-2-(3,4,5-trifluoromethyl)pyridine.
Substitution: 3-Nitro-6-methyl-2-(3,4,5-trifluorobenzoyl)pyridine or 3-Halo-6-methyl-2-(3,4,5-trifluorobenzoyl)pyridine.
作用機序
The mechanism of action of 6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its trifluorobenzoyl and pyridine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
2-(3,4,5-Trifluorobenzoyl)pyridine: Lacks the methyl group at the 6-position.
6-Methyl-2-benzoylpyridine: Lacks the trifluoromethyl groups on the benzoyl ring.
2-(3,4,5-Trifluorobenzoyl)-3-methylpyridine: Methyl group is at the 3-position instead of the 6-position.
Uniqueness
6-Methyl-2-(3,4,5-trifluorobenzoyl)pyridine is unique due to the presence of both the methyl group on the pyridine ring and the trifluorobenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
(6-methylpyridin-2-yl)-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c1-7-3-2-4-11(17-7)13(18)8-5-9(14)12(16)10(15)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVKKTBFMNQSFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=C(C(=C2)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


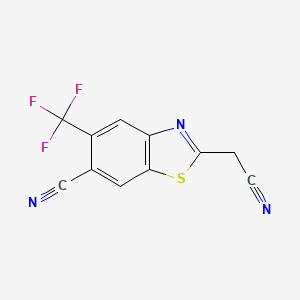
![(3aR,5R,6S,6aR)-5-[({[4-(benzyloxy)phenyl]methyl}amino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1452762.png)

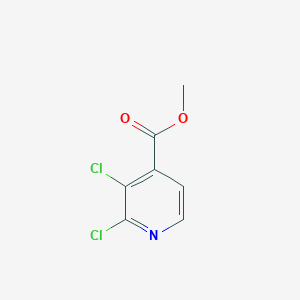
![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B1452769.png)


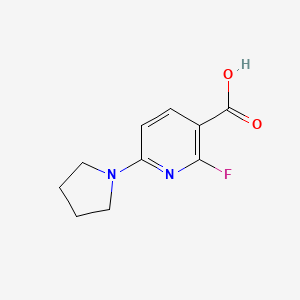
![2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine](/img/structure/B1452777.png)

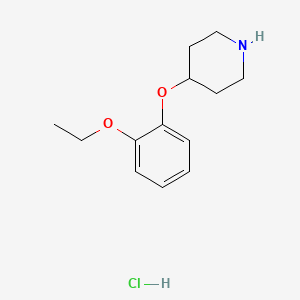
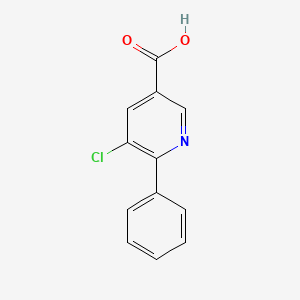
![4-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452782.png)

